molecular formula C7H8Cl2N2 B13040470 (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine

Cat. No.: B13040470
M. Wt: 191.05 g/mol
InChI Key: IEIMANXIFJWWFP-SCSAIBSYSA-N
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Description

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound that belongs to the class of pyridylamines. These compounds are often used in various chemical and biological applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the reaction of a pyridine derivative with an appropriate amine. The reaction conditions may include:

    Reagents: Pyridine derivative, amine, catalysts.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Industrial Production: Industrial methods may involve continuous flow reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine: can be compared with other pyridylamines, such as:

Uniqueness

    Structural Features: The presence of the dichloro groups and the specific stereochemistry.

    Reactivity: Unique reactivity patterns compared to other pyridylamines.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1

InChI Key

IEIMANXIFJWWFP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

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